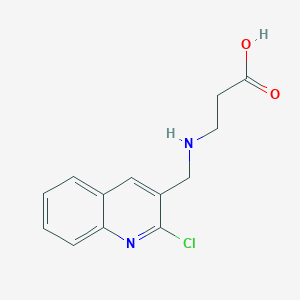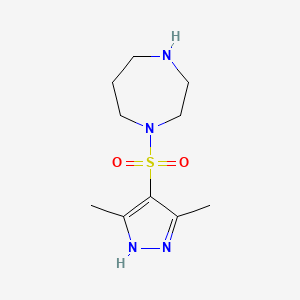![molecular formula C7H3BrF3N3 B11854138 5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B11854138.png)
5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound that features a bromine atom, a trifluoromethyl group, and a pyrrolo[2,3-c]pyridazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-bromo-5-(trifluoromethyl)pyridine with suitable reagents can lead to the formation of the desired pyrrolo[2,3-c]pyridazine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions
5-Bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form additional ring structures through cyclization reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
科学的研究の応用
5-Bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides.
Material Science: Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities.
作用機序
The mechanism of action of 5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall efficacy .
類似化合物との比較
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-6-(trifluoromethyl)pyridazine
- Pyrazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine stands out due to its unique pyrrolo[2,3-c]pyridazine core, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H3BrF3N3 |
|---|---|
分子量 |
266.02 g/mol |
IUPAC名 |
5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-2-12-6-3(4)1-5(13-14-6)7(9,10)11/h1-2H,(H,12,14) |
InChIキー |
OSCSNIGGNQVRKN-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CNC2=NN=C1C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11854055.png)




![4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole](/img/structure/B11854075.png)
![5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11854078.png)


![2-Iodothieno[2,3-b]pyridine](/img/structure/B11854114.png)
![1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854122.png)

![12-Bromo-4-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B11854141.png)
![[(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11854148.png)
